molecular formula C10H19NO5 B602377 Dexpanthenol impurity J CAS No. 49831-65-4

Dexpanthenol impurity J

Cat. No. B602377
CAS RN: 49831-65-4
M. Wt: 233.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dexpanthenol is an alcoholic analogue of D-pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium . It is used as a moisturizing agent for dry, itchy skin and rashes . Impurities in Dexpanthenol can arise from the synthesis process or degradation over time .


Synthesis Analysis

A stability-indicating RP-HPLC method was developed and validated for analysis of Dexpanthenol in an artificial tear formulation . The chromatographic separation was performed on a HPLC C 18 column using a mixture of 0.037 M monobasic potassium phosphate in water and methanol .


Molecular Structure Analysis

Dexpanthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins . Its molecular formula is C9H19NO4 .


Chemical Reactions Analysis

Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction .


Physical And Chemical Properties Analysis

Dexpanthenol has a molecular weight of 205.25, a density of 1.20 g/mL at 20 °C, a melting point of 64-69°C, and a boiling point of 118-120 °C (2.7 mmHg) .

Scientific Research Applications

Ophthalmology: Dry Eye Treatment

Dexpanthenol impurity J: has been evaluated for its efficacy in treating dry eye symptoms, particularly post-cataract surgery. A clinical trial demonstrated that eye drops containing Sodium Hyaluronate and Dexpanthenol significantly improved ocular surface conditions . The study reported an increase in tear break-up time and a decrease in corneal staining, indicating enhanced ocular surface health .

Dermatology: Skin Moisture Retention

Topical applications containing Dexpanthenol are known to increase the water content of skin epithelia, which is crucial for maintaining healthy skin and mucous membranes. This property makes it valuable for research into treatments for various skin conditions that involve dry or damaged skin .

Trichology: Hair Follicle Vitality

In the field of hair research, Dexpanthenol impurity J has shown promise in promoting cell growth and preventing cell senescence and apoptosis in cultured human hair follicle cells. It has been associated with stimulating hair growth by enhancing cell viability and reducing markers of apoptosis and cell senescence .

Pharmacology: Reference Standard

Dexpanthenol impurity J: serves as a reference standard in laboratory tests, particularly those prescribed in the European Pharmacopoeia. Its role as a standard helps ensure the quality and consistency of pharmaceutical products .

Future Directions

Dexpanthenol has multiple pharmacological effects and has been employed to treat various skin disorders such as Atopic Dermatitis . It improves skin barrier function, reduces acute and frequent flares, has a significant topical corticosteroid sparing effect, and enhances wound healing for skin lesions . This suggests that Dexpanthenol could be further explored for its potential in treating other skin conditions.

properties

IUPAC Name

4-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexpanthenol impurity J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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